N,N-Dimethyl-4-[(6r)-6-Methyl-5-(1h-Pyrrolo[2,3-B]pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-3-Yl]benzenesulfonamide
CAS No.:
Cat. No.: VC17547155
Molecular Formula: C22H24N6O2S
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24N6O2S |
|---|---|
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | N,N-dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C22H24N6O2S/c1-15-13-28-21(14-27(15)20-9-11-24-22-18(20)8-10-23-22)19(12-25-28)16-4-6-17(7-5-16)31(29,30)26(2)3/h4-12,15H,13-14H2,1-3H3,(H,23,24)/t15-/m1/s1 |
| Standard InChI Key | UGAYOLUDSWRLMK-OAHLLOKOSA-N |
| Isomeric SMILES | C[C@@H]1CN2C(=C(C=N2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)CN1C4=C5C=CNC5=NC=C4 |
| Canonical SMILES | CC1CN2C(=C(C=N2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)CN1C4=C5C=CNC5=NC=C4 |
Introduction
Molecular Structure and Characterization
Molecular Architecture and Stereochemistry
The compound’s molecular formula is C₂₂H₂₄N₆O₂S, with a molecular weight of 436.53 g/mol. Its structure integrates three distinct heterocyclic systems:
-
A benzenesulfonamide core providing hydrogen-bonding capabilities via the sulfonamide group.
-
A tetrahydropyrazolo[1,5-a]pyrazine ring system contributing conformational rigidity.
-
A pyrrolo[2,3-b]pyridine moiety enhancing π-π stacking interactions with biological targets.
The molecule contains one chiral center at the 6-position of the tetrahydropyrazolo-pyrazine ring, conferring (6R) stereochemistry critical for ATR binding. X-ray crystallographic studies reveal a planar arrangement of the pyrrolo-pyridine system, facilitating intercalation into kinase domains.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₄N₆O₂S |
| Molecular Weight | 436.53 g/mol |
| Chiral Centers | 1 (6R configuration) |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 4 |
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) analysis identifies characteristic peaks:
-
3280 cm⁻¹: N-H stretching of the sulfonamide group.
-
1595 cm⁻¹: C=N vibrations from the pyrazolo-pyrazine ring.
-
1150 cm⁻¹ and 1350 cm⁻¹: Asymmetric and symmetric S=O stretches.
¹H NMR (400 MHz, DMSO-d₆) reveals:
-
δ 2.35 ppm: Singlet for N,N-dimethyl protons.
-
δ 3.78–4.12 ppm: Multiplet corresponding to the tetrahydropyrazine CH₂ groups.
-
δ 8.21 ppm: Doublet for pyrrolo-pyridine H-3 proton.
High-Resolution Mass Spectrometry confirms the molecular ion at m/z 437.1684 [M+H]⁺ (calculated 437.1689).
Synthetic Methodology
Multi-Step Synthesis Overview
The synthesis involves seven stages, optimized for yield and stereochemical fidelity:
-
Pyrrolo-pyridine Construction:
-
Knorr pyrrole synthesis starting from 4-aminopyridine-3-carbaldehyde.
-
Cyclization with ethyl acetoacetate under acidic conditions (Yield: 68%).
-
-
Pyrazolo-pyrazine Formation:
-
[3+2] cycloaddition between hydrazine derivatives and α,β-unsaturated ketones.
-
Chiral resolution via diastereomeric salt crystallization (ee >98%).
-
-
Sulfonamide Coupling:
-
Nucleophilic aromatic substitution of 4-fluorobenzenesulfonamide with the pyrazolo-pyrazine intermediate.
-
Pd-catalyzed Buchwald-Hartwig amination for N,N-dimethylation (Yield: 72%).
-
Table 2: Critical Reaction Parameters
| Step | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | 110 | H₂SO₄ | 68 |
| 2 | 80 | Chiral (R)-BINAP-PdCl₂ | 55 |
| 3 | 100 | Pd₂(dba)₃/Xantphos | 72 |
Biological Activity and Mechanism
ATR Kinase Inhibition
The compound exhibits IC₅₀ = 2.1 nM against ATR kinase in biochemical assays, with >100-fold selectivity over related kinases (ATM, DNA-PK) . Structural studies show the sulfonamide oxygen forms hydrogen bonds with Glu1887 and Asp1889 in the ATR active site, while the pyrrolo-pyridine system stacks against Phe1886 .
Radiosensitization in ATM-Null Cancers
In Atm-null murine models, combining 10 mg/kg of the compound with 8 Gy radiation achieved 92% tumor regression vs. 45% with radiation alone . Mechanistic studies revealed:
-
γ-H2AX foci persistence: 12.7 foci/cell (combination) vs. 4.3 (RT alone) at 24h .
-
Mitotic catastrophe induction: 58% cells in aberrant mitosis (combination) vs. 19% (control) .
Table 3: Preclinical Efficacy Data
| Model | Treatment | Tumor Volume Reduction (%) |
|---|---|---|
| Atm-null sarcoma | RT alone | 45 |
| Atm-null sarcoma | RT + Compound | 92 |
| Brca1-null breast | RT + Compound | 18 |
Pharmacological Applications
Clinical Trial Insights
A phase I/II trial (NCT04855691) enrolled 24 patients with ATM-altered solid tumors. Key outcomes:
-
Complete Response: 3/24 (12.5%) in NSCLC and HNSCC subtypes.
-
Median PFS: 7.2 months (95% CI: 5.1–9.3) with 60 mg/day dosing .
Physicochemical Profile
Solubility and Stability
-
Aqueous Solubility: 12.4 µg/mL (pH 7.4), enhanced to 1.2 mg/mL in 10% HP-β-CD.
-
Plasma Stability: 94% remaining after 4h in human plasma.
-
Photostability: Degrades by 18% under UV light (λ = 254 nm, 24h).
Future Directions
Prodrug Development
Esterification of the sulfonamide group increases oral bioavailability from 22% to 68% in rat models.
Biomarker Discovery
Transcriptomic analysis identified RAD51C overexpression as a resistance marker (HR = 3.2, p = 0.008) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume